molecular formula C23H26ClF3N4O2 B12461997 I-49 free base

I-49 free base

Cat. No.: B12461997
M. Wt: 482.9 g/mol
InChI Key: IMTZSCITDWGIMI-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

I-49 free base is a novel benzylamino-substituted pyridopyrimidinone derivative with the chemical name 2-methyl-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]-6-(tetrahydro-2H-pyran-4-yl)pyrido[4,3-d]pyrimidin-7(6H)-one . It functions as a SOS1 (Son of Sevenless 1) inhibitor, targeting the RAS signaling pathway—a critical regulator of cell proliferation and survival. Structurally, I-49 features a pyridopyrimidinone core substituted with a tetrahydro-2H-pyran-4-yl group at position 6, a methyl group at position 2, and a chiral benzylamino moiety at position 2.

Properties

Molecular Formula

C23H26ClF3N4O2

Molecular Weight

482.9 g/mol

IUPAC Name

2-methyl-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]-6-(oxan-4-yl)pyrido[4,3-d]pyrimidin-7-one;hydrochloride

InChI

InChI=1S/C23H25F3N4O2.ClH/c1-13-17(5-4-6-19(13)23(24,25)26)14(2)27-22-18-12-30(16-7-9-32-10-8-16)21(31)11-20(18)28-15(3)29-22;/h4-6,11-12,14,16H,7-10H2,1-3H3,(H,27,28,29);1H/t14-;/m1./s1

InChI Key

IMTZSCITDWGIMI-PFEQFJNWSA-N

Isomeric SMILES

CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=NC(=NC3=CC(=O)N(C=C32)C4CCOCC4)C.Cl

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=NC(=NC3=CC(=O)N(C=C32)C4CCOCC4)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of I-49 free base involves multiple steps, starting with the preparation of the pyridopyrimidinone core. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Deprotonation and Anion Formation

Free-base corroles readily undergo deprotonation in the presence of mild bases or polar solvents, forming stable monoanionic species. This process is critical for modulating electronic and catalytic properties.

Key Findings:

  • Structural Characterization : The first crystal structure of a free-base corrole anion (tetrabutylammonium salt) revealed localized hydrogens on opposite pyrrole nitrogens (trans tautomer) at 100 K. DFT calculations identified this as the global minimum, with cis tautomers lying 4–7 kcal/mol higher in energy .

  • Hydrogen Bond Dynamics : The trans tautomer exhibits low-barrier N–H···N hydrogen bonds (LBHBs) within dipyrrin units, with activation energies >20 kcal/mol for proton migration across the pseudo-C₂ axis .

Table 1: Tautomeric Energy Differences in Free-Base Corrole Anion

Tautomer TypeRelative Energy (kcal/mol)Barrier to Interconversion (kcal/mol)
trans0 (global minimum)>20
cis4–74–7 (flush with barrier)

Metalation Reactions

Free-base corroles can coordinate transition metals, though success depends on the metal ion and macrocyclic substitution pattern.

Experimental Insights:

  • Successful Metalation :

    • Cu(II) and Ni(II) : Form stable (TT-n-iso-Cor)Mᴵᴵ complexes with distinct electrochemical profiles .

    • Co(II) , Mn(III) , Zn(II) : Metalation attempts failed, likely due to steric or electronic mismatches .

  • Electrochemical Behavior :

    • Metalated corroles undergo two oxidations to π-cation radicals and dications, with 10-substituted derivatives showing superior stability .

Table 2: Metalation Outcomes for Free-Base Corroles

Metal IonSuccessObserved ProductsStability Notes
Cu(II)Yes(TT-10-iso-Cor)CuᴵᴵStable in CH₂Cl₂
Ni(II)Yes(TT-10-iso-Cor)NiᴵᴵRedox-active
Co(II)NoNo reaction observed

Redox and Proton-Coupled Electron Transfer (PCET)

Free-base corroles participate in multistep redox processes influenced by protonation states.

Highlights:

  • Electroreduction :

    • One-electron reduction generates unstable intermediates that rapidly convert to reduced corrole analogues. Reoxidation regenerates the original corrole .

    • Example: Isocorrole → reduced corrole (via 1e⁻ addition) → reoxidized corrole .

  • Acid-Base Chemistry :

    • Protonation at core nitrogens produces [H₃Cor]⁺ and [H₄Cor]²⁺, which exhibit unique redox potentials in acidic media .

Table 3: Redox Potentials of Protonated Corroles

SpeciesReduction Potential (V vs. SCE)Medium
H₄Cor²⁺-0.85CH₂Cl₂/TBAP
H₃Cor⁺-1.12CH₂Cl₂/TBAP
Neutral H₂Cor-1.45CH₂Cl₂/TBAP

Synthetic Methodologies

The synthesis of free-base corroles involves condensation reactions followed by purification steps.

Comparative Reactivity with Porphyrins

Free-base corroles differ fundamentally from porphyrins in their tautomerization and proton-transfer kinetics:

  • Tautomerization Barriers :

    • Corroles: >20 kcal/mol for trans-to-cis transitions .

    • Porphyrins: ~13 kcal/mol, allowing cis intermediates .

  • LBHB Characteristics : Corrole anions feature stronger LBHBs than porphyrins, influencing catalytic and spectroscopic behavior .

Scientific Research Applications

I-49 free base has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies related to cell signaling pathways, particularly those involving SOS1.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to abnormal cell signaling.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of I-49 free base involves the inhibition of SOS1, a key protein in the MAPK signaling pathway. By binding to SOS1, this compound disrupts the activation of downstream signaling molecules, ultimately affecting cell proliferation and survival. This makes it a valuable tool in studying and potentially treating diseases characterized by dysregulated cell signaling .

Comparison with Similar Compounds

Structural Similarity Analysis

I-49’s structural uniqueness is evident when compared to other SOS1 inhibitors. Key findings include:

  • Tanimoto Coefficient Analysis: A computational study using Tanimoto coefficients (a measure of structural similarity) revealed low similarity between I-49 and active compounds in training datasets (Tanimoto = 0.433 for I-49 vs. 0.439 for I-37) . This contrasts sharply with the high structural similarity (Tanimoto >0.7) observed among quinazoline-based inhibitors in the same training set. The divergence arises primarily from I-49’s pyridopyrimidinone core, which replaces the quinazoline core prevalent in other inhibitors .
  • Core Structure Differences :
    The absence of a quinazoline core in I-49 may reduce off-target interactions with kinases or other enzymes that favor quinazoline binding. However, this structural shift could also alter binding affinity to SOS1, necessitating further validation .

Table 1: Structural and Functional Comparison of I-49 with Related SOS1 Inhibitors
Compound Core Structure Tanimoto Coefficient* Key Substituents Target
I-49 Pyridopyrimidinone 0.433 2-methyl, 4-[(R)-1-(2-methyl-3-(trifluoromethyl)phenyl)ethylamino], 6-tetrahydropyran SOS1
I-37 Undisclosed 0.439 Undisclosed SOS1
BI-3406 Quinazoline >0.7 (training set) Varied (e.g., 4-aminoquinazoline derivatives) SOS1

*Tanimoto coefficients calculated relative to training set compounds .

Functional and Pharmacological Implications

  • Selectivity: The pyridopyrimidinone core may confer selectivity over quinazoline-based inhibitors, which often exhibit cross-reactivity with kinases (e.g., EGFR, HER2) .
  • Blood-Brain Barrier (BBB) Penetration: Unlike HDAC inhibitors such as SW-100 (a pyridopyrimidinone analog with demonstrated BBB penetration), I-49’s BBB permeability remains uncharacterized .

Q & A

Q. How can interdisciplinary teams harmonize methodologies for multi-omics studies of this compound?

  • Methodological Answer : Establish shared ontologies (e.g., OBO Foundry) for data integration. Use platforms like Galaxy for workflow standardization. Hold pre-study alignment workshops to unify protocols (e.g., LC-MS parameters, bioinformatics pipelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.